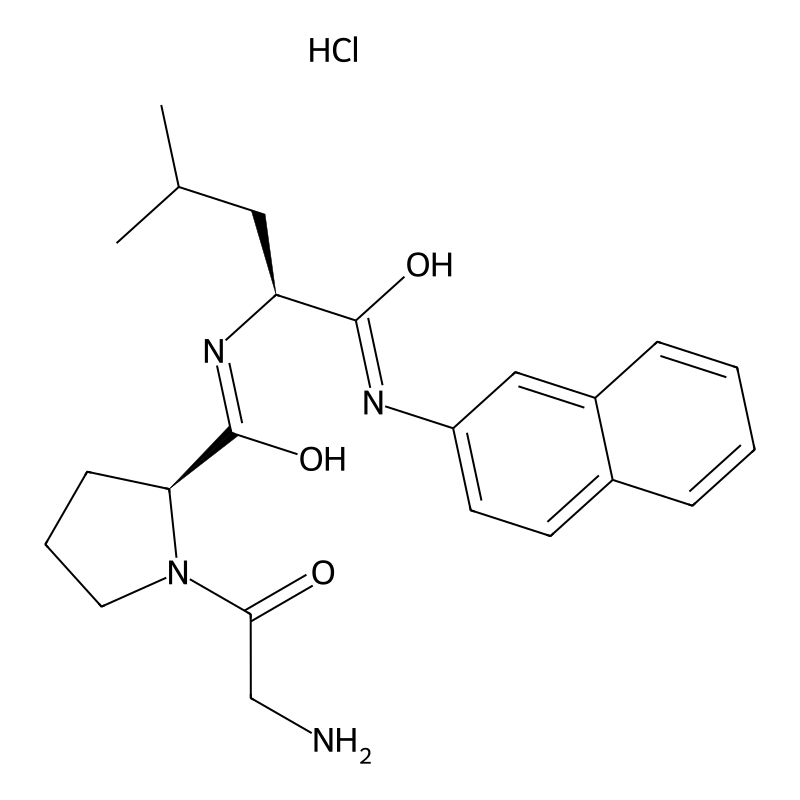

H-Gly-pro-leu-beta-NA hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

H-Gly-Pro-Leu-beta-NA hydrochloride, also known by its CAS number 100929-83-7, is a synthetic compound composed of the amino acids glycine, proline, and leucine, along with a beta-naphthylamide moiety. Its molecular formula is and it has a molecular weight of approximately 446.97 g/mol . This compound is often utilized in biochemical research and pharmaceutical applications due to its structural properties and biological activities.

The biological activity of H-Gly-Pro-Leu-beta-NA hydrochloride is primarily linked to its role as a substrate for DPP IV. Dipeptidyl peptidase IV is involved in the metabolism of various bioactive peptides, including incretin hormones that regulate insulin secretion. By acting as a substrate for this enzyme, H-Gly-Pro-Leu-beta-NA hydrochloride can influence metabolic pathways and has potential implications in diabetes research and therapeutics . Additionally, the compound's structure may confer unique interactions with other biological molecules, enhancing its utility in pharmacological studies.

The synthesis of H-Gly-Pro-Leu-beta-NA hydrochloride typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a resin support, followed by deprotection and cleavage to yield the final product. The synthesis process may include the following steps:

- Loading: Attach the first amino acid (glycine) to a solid support.

- Coupling: Sequentially add protected amino acids (proline and leucine), activating them with coupling reagents to facilitate bond formation.

- Deprotection: Remove protecting groups to expose reactive sites.

- Cleavage: Release the peptide from the resin, often using acidic conditions.

- Purification: Purify the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

H-Gly-Pro-Leu-beta-NA hydrochloride has several applications in both research and clinical settings:

- Enzyme Assays: It is widely used as a substrate in assays to measure DPP IV activity, which is important in diabetes research.

- Pharmaceutical Development: The compound serves as a model for designing inhibitors of DPP IV, which can have therapeutic implications for managing type 2 diabetes.

- Biochemical Research: Its use in studying peptide metabolism and enzyme kinetics provides insights into various physiological processes .

Interaction studies involving H-Gly-Pro-Leu-beta-NA hydrochloride typically focus on its binding affinity and reaction kinetics with DPP IV. These studies help elucidate how modifications to the peptide structure can affect enzyme activity and specificity. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) may be employed to assess these interactions quantitatively .

H-Gly-Pro-Leu-beta-NA hydrochloride shares structural similarities with other peptide derivatives but exhibits unique properties due to its specific amino acid sequence and beta-naphthylamide group. Below are some similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Gly-Pro-pNA hydrochloride | Contains glycine and proline with para-nitroaniline | Used as a chromogenic substrate for DPP IV |

| H-Gly-Ala-Leu-beta-NA hydrochloride | Similar backbone but with alanine instead of proline | Different substrate specificity |

| H-Ala-Pro-Leu-beta-NA hydrochloride | Contains alanine, affecting interaction with enzymes | Potential variation in enzymatic activity |

The uniqueness of H-Gly-Pro-Leu-beta-NA hydrochloride lies in its specific combination of amino acids and functional groups that tailor its interaction profile with enzymes like DPP IV, making it a valuable tool in metabolic research .

Solid-Phase Peptide Synthesis Protocols for Tripeptide Backbone Assembly

Solid-phase peptide synthesis represents the predominant methodology for constructing the glycine-proline-leucine tripeptide backbone of H-Glycine-Proline-Leucine-β-naphthylamide hydrochloride [13] [14]. The technique involves covalently attaching the nascent peptide chain to an insoluble polymeric support, enabling sequential amino acid additions through iterative coupling and deprotection cycles [16].

The synthesis typically begins with the attachment of the C-terminal leucine residue to a suitable resin support [13]. Chlorotrityl chloride resin demonstrates superior performance for this application, offering loading capacities of 0.8-1.2 mmol/g and excellent stability under standard coupling conditions [9] [13]. The resin swelling characteristics in dimethylformamide solvent systems provide optimal accessibility for coupling reagents, with typical swelling ratios ranging from 4-6 mL/g [57].

Fluorenylmethyloxycarbonyl chemistry serves as the primary protecting group strategy for α-amino functionalities throughout the synthesis [11] [16]. The fluorenylmethyloxycarbonyl group exhibits exceptional stability under coupling conditions while permitting rapid deprotection using 20% piperidine in dimethylformamide [48] [61]. Deprotection cycles typically require 2-5 minutes at ambient temperature to achieve complete fluorenylmethyloxycarbonyl removal [57] [61].

Coupling efficiency represents a critical parameter governing overall synthetic success [57] [60]. Optimized protocols employ hexafluorophosphate benzotriazol-1-yl-oxytripyrrolidinophosphonium or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate as coupling reagents, achieving coupling efficiencies exceeding 98% [57] [60]. These reagents generate highly reactive active esters that facilitate rapid amide bond formation even with sterically hindered amino acid combinations [60].

The proline residue presents unique synthetic challenges due to its cyclic structure and reduced nucleophilicity [9] [12]. Extended coupling times of 60-120 minutes at elevated temperatures (25-50°C) ensure complete incorporation of proline into the growing peptide chain [12] [57]. Diisopropylethylamine serves as the preferred base for proline couplings, providing optimal activation without causing epimerization [57] [60].

Glycine incorporation typically proceeds smoothly due to the absence of side chain functionality and minimal steric hindrance [15] [56]. Standard coupling protocols with 60-minute reaction times achieve quantitative conversion under mild conditions [15] [57]. The absence of a β-carbon in glycine eliminates concerns regarding racemization during the coupling process [56] [61].

Table 1: Solid-Phase Peptide Synthesis Optimization Parameters

| Parameter | Optimized Conditions | Literature Range |

|---|---|---|

| Resin Type | Chlorotrityl Chloride | Rink Amide/Wang |

| Loading Capacity | 0.8-1.2 mmol/g | 0.5-1.5 mmol/g |

| Coupling Time (min) | 60-120 | 30-180 |

| Coupling Temperature (°C) | 25-50 | 20-70 |

| Coupling Reagent | HATU/HBTU | DCC/EDC/PyBOP |

| Activator | DIPEA | HOBt/DIPEA |

| Deprotection Time (min) | 2-5 | 1-10 |

| Deprotection Reagent | 20% Piperidine/DMF | 10-30% Piperidine |

| Coupling Efficiency (%) | >98 | 85-99 |

| Resin Swelling (mL/g) | 4-6 | 3-8 |

β-Naphthylamide Functionalization Strategies

The incorporation of β-naphthylamide functionality into the tripeptide structure requires specialized coupling methodologies that accommodate the unique reactivity profile of β-naphthylamine [17] [20] [21]. Direct amide coupling represents the most widely employed strategy, utilizing activated coupling reagents to facilitate the formation of the crucial amide bond between the peptide carboxyl terminus and β-naphthylamine [20] [22].

Hexafluorophosphate benzotriazol-1-yl-oxytripyrrolidinophosphonium demonstrates exceptional efficacy for β-naphthylamide functionalization, generating yields of 85-95% under optimized conditions [18] [20]. The reagent activates the peptide carboxyl group to form a highly reactive benzotriazole ester intermediate that readily undergoes nucleophilic attack by β-naphthylamine [20] [60]. Reaction temperatures maintained between 0-25°C prevent thermal decomposition while ensuring adequate reaction kinetics [20] [21].

Preformed active ester methodology offers an alternative approach with enhanced reproducibility and higher yields [19] [22]. The peptide carboxyl group undergoes preliminary activation to form a para-nitrophenyl ester derivative, which subsequently reacts with β-naphthylamine to generate the target naphthylamide [19] [21]. This two-step protocol achieves yields of 90-98% while minimizing side reactions and impurity formation [21] [22].

The reactivity of α-amino acid β-naphthylamides in enzymatic reactions exceeds conventional amino acid derivatives by more than two orders of magnitude [19] [20]. This enhanced reactivity stems from favorable hydrophobic interactions between the β-naphthylamide moiety and enzyme active sites, particularly in proteolytic enzymes such as α-chymotrypsin [19] [20]. The aromatic naphthalene system provides optimal π-π stacking interactions with aromatic residues in enzyme binding pockets [20] [21].

Click chemistry approaches utilizing copper-catalyzed azide-alkyne cycloaddition reactions represent emerging methodologies for β-naphthylamide incorporation [21] [43]. These protocols employ alkyne-functionalized peptides and azido-naphthalene derivatives to generate triazole-linked conjugates with yields of 80-90% [21] [43]. While reaction times extend to 4-12 hours, the methodology offers exceptional functional group tolerance and mild reaction conditions [21] [43].

Table 2: β-Naphthylamide Functionalization Strategies

| Method | Reagents | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Direct Amide Coupling | β-Naphthylamine, HATU, DIPEA | 85-95 | 2-6 | 0-25 |

| Preformed Active Ester | β-Naphthyl-ONp ester | 90-98 | 1-3 | 0-25 |

| Click Chemistry | Alkyne-peptide, azido-naphthyl | 80-90 | 4-12 | 25-40 |

| Reductive Amination | Aldehyde-peptide, β-naphthylamine | 70-85 | 6-24 | 25 |

| Mixed Anhydride | Peptide-acid, ClCOOEt, β-naphthylamine | 75-88 | 1-4 | 0-25 |

Hydrochloride Salt Formation and Purification Techniques

The conversion of H-Glycine-Proline-Leucine-β-naphthylamide to its hydrochloride salt form requires carefully controlled acidification procedures that preserve peptide integrity while ensuring complete salt formation [23] [28]. Hydrochloride salts of peptides demonstrate enhanced stability, improved solubility characteristics, and superior handling properties compared to free base forms [23] [27].

Anhydrous hydrogen chloride gas bubbling represents the most efficient method for hydrochloride salt formation, achieving yields of 90-98% with purities exceeding 95% [24] [28]. The procedure involves dissolving the free base peptide in anhydrous diethyl ether or dioxane, followed by controlled introduction of hydrogen chloride gas until precipitation occurs [24] [29]. Processing times range from 30 minutes to 2 hours, depending on peptide concentration and reaction scale [24] [28].

Alternative methodologies employ hydrogen chloride solutions in organic solvents, particularly 1-4 molar solutions in dioxane or ethyl acetate [24] [47]. These approaches provide enhanced control over stoichiometry and reduce the risk of over-acidification [24] [47]. Yields typically range from 85-95% with purities of 90-97%, making this approach suitable for larger scale preparations [24] [47].

Ion exchange resin methodologies offer gentler conditions for acid-sensitive peptides [26] [47]. Amberlyst 15 resin in the hydrogen form efficiently converts peptide bases to their corresponding hydrochloride salts through controlled ion exchange processes [26] [47]. While yields decrease to 80-90%, the methodology minimizes degradation risks and provides consistent salt formation [26] [47].

Crystallization techniques from hydrogen chloride-ether systems enable simultaneous salt formation and purification [27] [30]. The peptide dissolves in minimal quantities of aqueous hydrogen chloride solution, followed by controlled addition of diethyl ether to induce crystallization [27] [30]. This approach achieves purities of 92-98% while removing organic impurities and residual coupling reagents [27] [30].

Lyophilization from dilute hydrogen chloride solutions provides an alternative purification strategy particularly suited to heat-sensitive compounds [27] [47]. The peptide undergoes salt formation in 0.01-0.1 molar aqueous hydrogen chloride, followed by freeze-drying to yield the solid hydrochloride salt [27] [47]. Processing times extend to 24-48 hours, but the methodology ensures minimal thermal stress and excellent preservation of peptide structure [27] [47].

Table 3: Hydrochloride Salt Formation Methods

| Method | HCl Concentration | Yield (%) | Purity (%) | Processing Time |

|---|---|---|---|---|

| HCl Gas Bubbling | Anhydrous gas | 90-98 | 95-99 | 30 min - 2 h |

| HCl Solution Addition | 1-4 M in dioxane | 85-95 | 90-97 | 1-4 h |

| Ion Exchange Resin | Amberlyst 15 | 80-90 | 88-95 | 2-6 h |

| Crystallization from HCl/Ether | 0.1-1 M in ether | 70-85 | 92-98 | 12-24 h |

| Lyophilization from HCl | 0.01-0.1 M aqueous | 75-90 | 85-95 | 24-48 h |

Critical Analysis of Impurity Profiles via Mass Spectrometry

Mass spectrometric analysis provides essential characterization of impurity profiles in synthetic H-Glycine-Proline-Leucine-β-naphthylamide hydrochloride preparations [31] [32] [34]. Liquid chromatography-tandem mass spectrometry represents the gold standard for impurity identification and quantification, offering detection limits of 0.01-0.1 parts per million with excellent separation efficiency [31] [33] [34].

Common impurities in synthetic peptide preparations include deletion sequences where individual amino acids are absent from the target structure [31] [32]. These impurities typically arise from incomplete coupling reactions during solid-phase synthesis, particularly at sterically hindered positions such as proline residues [31] [32]. Mass spectrometric analysis readily identifies deletion impurities through characteristic mass shifts corresponding to the absence of specific amino acid residues [31] [34].

Incomplete deprotection impurities represent another significant category, resulting from residual protecting groups that resist standard deprotection conditions [32] [36]. Fluorenylmethyloxycarbonyl-protected intermediates occasionally persist through standard piperidine treatments, particularly when peptide aggregation limits reagent accessibility [32] [36]. High-resolution mass spectrometry identifies these impurities through precise mass measurements that distinguish protecting group remnants from target compounds [32] [34].

Epimerization impurities arise from racemization of amino acid residues during coupling reactions, particularly under basic conditions or elevated temperatures [32] [37]. While mass spectrometry cannot directly distinguish stereoisomers, retention time differences in liquid chromatographic separations enable detection of epimerized products [32] [37]. Ion mobility spectrometry coupled with mass spectrometry provides enhanced resolution for structural isomers including epimers [32] [35].

β-Naphthylamide-specific impurities include oxidation products, N-alkylated derivatives, and hydrolysis products [18] [36]. The aromatic naphthalene system demonstrates susceptibility to oxidative degradation under acidic conditions, generating hydroxylated and quinone-type metabolites detectable by mass spectrometry [18] [36]. Fragmentation patterns in tandem mass spectrometry experiments provide structural confirmation of degradation pathways [35] [36].

Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry achieves superior separation and identification capabilities for closely related impurities [34] [38]. Detection limits decrease to 0.001-0.01 parts per million while maintaining quantitation ranges suitable for regulatory compliance [34] [38]. Analysis times of 10-30 minutes enable high-throughput screening of multiple synthetic batches [34] [38].

Table 4: Mass Spectrometry Methods for Impurity Profiling

| Analytical Method | Detection Limit (ppm) | Separation Efficiency | Quantitation Range (%) | Analysis Time (min) |

|---|---|---|---|---|

| LC-MS/MS | 0.01-0.1 | Excellent | 0.001-10 | 15-45 |

| HPLC-UV | 0.1-1.0 | Good | 0.01-20 | 30-60 |

| UPLC-HRMS | 0.001-0.01 | Excellent | 0.0001-5 | 10-30 |

| CE-MS | 0.1-0.5 | Very Good | 0.01-15 | 20-40 |

| NMR Analysis | 100-1000 | N/A | 1-100 | 60-120 |